6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-12-5-6-13-10(12)7-9(11-13)8-3-2-4-8/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBKBYNNDZZJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. For example, it may inhibit or activate certain kinases, which are enzymes that play a key role in cell signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation rates and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization. Additionally, binding proteins in the cytoplasm can sequester this compound, influencing its distribution and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.
Biological Activity
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of the Compound
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 2097945-94-1
This compound is characterized by its imidazo[1,2-b]pyrazole structure, which is known for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
This compound exhibits significant biochemical activity through its interactions with enzymes such as cytochrome P450. These interactions are crucial for metabolic processes and can influence the pharmacokinetics of drugs.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Activity Level | Reference |
|---|---|---|
| CYP1A2 | Moderate | |
| CYP2D6 | High | |
| CYP3A4 | Low |
Cellular Effects
The compound has been shown to modulate several cellular pathways. Notably, it influences the MAPK/ERK signaling pathway, which is pivotal for cell proliferation and differentiation. This modulation can lead to various cellular responses depending on the concentration and exposure duration.
Table 2: Effects on Cell Signaling Pathways
| Pathway | Effect | Concentration Range |
|---|---|---|
| MAPK/ERK | Activation | Low (nM) to Moderate (µM) |
| PI3K/Akt | Inhibition | Low (nM) to High (µM) |
Molecular Mechanisms
At the molecular level, this compound acts primarily as an enzyme inhibitor. It binds to active sites of specific enzymes, thereby preventing substrate access and altering enzymatic activity.
Case Study: Inhibition of p38 MAPK
Research indicates that this compound inhibits p38 MAPK with an IC50 value of approximately 53 nM. This inhibition has potential implications in the treatment of inflammatory diseases where p38 MAPK is a key player in cytokine production.
Dosage Effects in Animal Models
In vivo studies have demonstrated that dosage significantly impacts the biological activity of this compound. Low doses may exhibit anti-inflammatory effects, while higher doses could lead to cytotoxicity.
Table 3: Dosage Effects in Animal Studies
| Dose (mg/kg) | Observed Effect | Reference |
|---|---|---|
| 5 | Anti-inflammatory activity | |
| 20 | Cytotoxic effects observed | |
| 50 | No significant activity |
Metabolic Pathways and Pharmacokinetics
The metabolism of this compound primarily occurs via cytochrome P450 enzymes. Its biotransformation leads to more water-soluble metabolites, facilitating excretion.
Table 4: Metabolic Pathways Involved
| Metabolite Type | Enzyme Involved | Activity Level |
|---|---|---|
| Hydroxylated Forms | CYP2D6 | High |
| Glucuronides | UGTs | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising therapeutic properties, making it a candidate for drug development. Key areas of research include:
- Anti-inflammatory Activity : Studies indicate that derivatives of imidazo[1,2-b]pyrazoles can inhibit pro-inflammatory cytokines and enzymes such as IKK-2. For instance, one study reported an IC50 value of 53 nM against the p38 MAPK enzyme in human chondro-sarcoma cells, suggesting potential anti-inflammatory effects for compounds with similar structures .
- Anticancer Properties : Research has shown that 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can induce cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant activity against breast cancer (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent cytotoxicity .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may interact with biological targets to exert therapeutic effects against infections and possibly cancer .
Material Science
The unique structural characteristics of this compound make it suitable for developing new materials. Its potential applications include:
- Synthesis of Push-Pull Dyes : Recent studies have explored the selective functionalization of the imidazo[1,2-b]pyrazole scaffold to create push-pull dyes with enhanced solubility in aqueous media. This approach allows for the development of new materials with specific optical properties .
- Polymer Development : The compound's chemical properties may facilitate the creation of polymers or coatings with tailored functionalities, expanding its utility in industrial applications .
Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of related pyrazole compounds demonstrated significant inhibition of the p38 MAPK enzyme. The findings suggest that compounds like this compound may possess similar anti-inflammatory properties, warranting further investigation into their therapeutic potential .
Study 2: Anticancer Activity
Another investigation assessed the anticancer activity of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and exhibit synergistic effects when combined with standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Comparisons:
| Compound Name | Substituents | logD | Solubility (aq.) | pKa | Key Structural Features |
|---|---|---|---|---|---|
| 6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole | 6-Cyclobutyl, 1-Methyl | ~2.5* | Moderate | ~7.3† | Bulky cyclobutyl enhances lipophilicity |
| Pruvanserin (Indole analogue) | Indole core | ~3.1 | Low | 6.4 | High logD limits solubility |
| 1H-Imidazo[1,2-b]pyrazole analogue (4) | 1H-Imidazo core | ~2.0 | High | 7.3 | Lower logD improves aqueous solubility |
| Ethyl 6-methylsulfanyl-2-phenyl derivative | Methylsulfanyl, Phenyl | N/A | Low | N/A | π-π interactions (3.64 Å) stabilize crystal lattice |
| IMPY (2,3-Dihydro variant) | Dihydro core | N/A | Moderate | N/A | Planar structure enhances DNA binding |
*Estimated based on cyclobutyl’s contribution; †Deprotonation of NH in physiological conditions .
Analysis:
- Cyclobutyl vs. Indole: Replacing indole with the imidazo[1,2-b]pyrazole core reduces logD by ~1.1 units, significantly improving solubility (e.g., compound 4 vs. pruvanserin) .
- Methylsulfanyl/Phenyl Derivatives: The ethyl 6-methylsulfanyl-2-phenyl derivative exhibits π-π stacking (3.64 Å) and intermolecular hydrogen bonding, which may reduce solubility but enhance crystalline stability . In contrast, the target compound’s cyclobutyl group lacks strong π-interactions, favoring better solubility.
Pharmacokinetics and Toxicity
Preparation Methods
General Synthetic Approaches
The synthesis of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step sequences that incorporate cyclization reactions and functional group transformations tailored to install the cyclobutyl substituent at position 6 and the methyl group at the N-1 position of the imidazo[1,2-b]pyrazole scaffold.
Cyclization-Based Synthesis via Pyrazole Precursors
A prominent method for preparing imidazo[1,2-b]pyrazoles, including derivatives like this compound, involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction . This approach uses 5-aminopyrazole derivatives as key building blocks, which undergo a one-pot, two-step sequence with aldehydes and isocyanides in the presence of acid catalysts to form the imidazo[1,2-b]pyrazole core.
-
- Formation of functionalized 5-aminopyrazoles via cyclocondensation of precursors such as ethoxymethylene malononitrile with hydrazine under microwave irradiation.
- Subsequent GBB reaction with aldehydes and isocyanides catalyzed by trifluoroacetic acid (TFA) or other Lewis/Brønsted acids at ambient or slightly elevated temperatures.
-
- Microwave irradiation at ~80 °C for 10 minutes for pyrazole intermediate formation.
- GBB reaction proceeds smoothly at room temperature for 10–60 minutes.
- Solvent: Ethanol or ethanol-water mixtures; presence of water must be carefully controlled to avoid complex mixtures.
Yields :
- Isolated yields of imidazo[1,2-b]pyrazoles range from 54% to 83%, depending on substituents and reaction optimization.
This method offers a green-compatible, operationally simple, and versatile route to a library of substituted imidazo[1,2-b]pyrazoles, adaptable for installing the cyclobutyl group at position 6 by selecting appropriate aldehyde or pyrazole precursors.
Specific Preparation of this compound
According to commercial and patent data, the synthesis of This compound or its chloromethyl derivative (e.g., 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole) involves:
- Starting materials : Functionalized pyrazole derivatives bearing cyclobutyl substituents.
- Key transformations : Cyclization reactions under controlled conditions to close the imidazo ring.
- The methyl group at N-1 is introduced either by methylation of the imidazo[1,2-b]pyrazole nitrogen or by using methyl-substituted precursors.
- Chloromethylation at position 7 can be achieved via selective halogenation reactions post-cyclization.
The compound has molecular formula C11H14ClN3 (for the chloromethyl derivative), molecular weight 223.7 g/mol, and its synthesis typically involves cyclization of precursors under mild conditions with subsequent functional group modifications.
Synthetic Routes from Patents and Literature
Patent WO2015035167A1 describes synthetic schemes relevant to imidazo[1,2-b]pyrazole derivatives with hydrocarbyl substituents such as cyclobutyl groups:
- Suzuki coupling reactions : Used to introduce various hydrocarbyl groups at specific positions on the heterocyclic core.
- Bromination and further functionalization : Brominated intermediates allow for subsequent substitution reactions to install desired groups.
- Stereochemistry considerations : The compounds may have asymmetric centers; stereoisomers can be synthesized from chiral starting materials or separated chromatographically.
These methods provide a flexible synthetic platform for preparing 6-cyclobutyl-substituted imidazo[1,2-b]pyrazoles, including methylated derivatives.
Comparative Table of Preparation Parameters
Research Findings and Notes
- The GBB reaction provides a rapid and efficient route to the imidazo[1,2-b]pyrazole core with high regioselectivity, avoiding formation of regioisomers or tautomers.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields.
- The presence of water in the pyrazole formation step complicates the reaction, necessitating careful control of reaction conditions.
- The cyclobutyl substituent is typically introduced via suitable aldehyde or pyrazole precursors, allowing structural diversity.
- Methylation at the N-1 position can be achieved either before or after ring closure, depending on the synthetic route.
- The synthetic methods are adaptable for scale-up and library synthesis for drug discovery applications.
- Purification generally involves standard chromatographic techniques, although the one-pot methods reduce the need for extensive purification.
Q & A
Q. How does the fragmentation of functionalized imidazo[1,2-b]pyrazoles contribute to novel dye synthesis?
- Methodological Answer : Zincation at position 6 (TMP2Zn·MgCl2·2LiCl) induces ring opening, generating (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. Substituent variation (e.g., electron-withdrawing groups at position 3) tunes emission wavelengths (λem 450–600 nm) for bioimaging applications. Photophysical properties are characterized via UV-Vis and fluorescence spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
